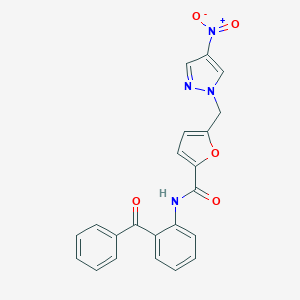
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific targets in cells. In cancer cells, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. In insects, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide targets the nervous system, causing paralysis and death. In plants, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to regulate the activity of various enzymes involved in growth and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide are diverse and depend on the specific application. In cancer cells, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. In insects, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide causes paralysis and death by targeting the nervous system. In plants, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide enhances growth and development by regulating the activity of various enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, including its potential applications in drug development, insect control, and agriculture. In drug development, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may be a promising candidate for the treatment of cancer. Insecticides containing 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may also be developed further to control insect populations. Additionally, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may be used to regulate plant growth and development in agriculture. Further research is needed to fully understand the potential of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in these fields.
Conclusion
In conclusion, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and low toxicity make it a promising candidate for drug development, insect control, and agriculture. Further research is needed to fully understand the potential of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in these fields.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 2,3-dichlorobenzoyl chloride with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base. The resulting product is then chlorinated to yield 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been optimized to increase yield and purity, and it is now a well-established method in the scientific community.
Applications De Recherche Scientifique
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, insecticide development, and plant growth regulation. In cancer research, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Insecticides containing 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have also been developed, which have shown promising results in controlling insect populations. Additionally, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to enhance plant growth and development, making it a potential candidate for use in agriculture.
Propriétés
Nom du produit |
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide |
|---|---|
Formule moléculaire |
C12H10Cl3N3O |
Poids moléculaire |
318.6 g/mol |
Nom IUPAC |
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Cl3N3O/c1-6-9(14)11(18(2)17-6)12(19)16-8-5-3-4-7(13)10(8)15/h3-5H,1-2H3,(H,16,19) |
Clé InChI |
QWYTUOAQJMBGQF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
SMILES canonique |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)

![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)



![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
